molecular formula C16H16BrNO4S B3548181 N-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)glycine

N-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)glycine

Cat. No.: B3548181
M. Wt: 398.3 g/mol
InChI Key: YMCFWBZBVAMMJZ-UHFFFAOYSA-N
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Description

“N-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)glycine” is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . The molecular formula of this compound is C14H15N3O5S2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes, have been synthesized . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroanalytical techniques such as NMR, IR, and elemental analysis . The molecular formula of a similar compound, N-(4-Bromobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycine, is C15H13BrClNO4S, with an average mass of 418.690 Da and a monoisotopic mass of 416.943726 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the molecular formula of N-(4-Bromophenyl)-N2-(3-methylbenzyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide is C23H23BrN2O3S, with an average mass of 487.409 Da and a monoisotopic mass of 486.061279 Da .

Future Directions

The future directions for the study of “N-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)glycine” and similar compounds could involve further investigation of their pharmacological activities. This could include in-depth studies of their antimicrobial and anticancer activities, as well as exploration of other potential therapeutic applications .

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-12-2-4-13(5-3-12)10-18(11-16(19)20)23(21,22)15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCFWBZBVAMMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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